molecular formula C18H14N4O3 B2816056 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide CAS No. 2034414-52-1

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide

Cat. No.: B2816056
CAS No.: 2034414-52-1
M. Wt: 334.335
InChI Key: QFBRLXGRJZLCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide is a heterocyclic compound featuring a fused furopyridin ring system linked via an ethyl group to a quinoxaline carboxamide moiety. The furopyridin core (comprising a furan fused to a pyridine ring) introduces oxygen-containing aromaticity, while the quinoxaline component contributes nitrogen-rich planar aromaticity.

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c23-17(13-1-2-14-15(11-13)20-6-5-19-14)21-7-9-22-8-3-12-4-10-25-16(12)18(22)24/h1-6,8,10-11H,7,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBRLXGRJZLCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoxaline moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-6-carboxylic acid derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(2R)-1-(Ethylamino)-1-oxidanylidene-3-[4-(2-quinoxalin-6-ylethynyl)phenyl]propan-2-yl]-2,3-dimethyl-quinoxaline-6-carboxamide ()

  • Core Structure: Two quinoxaline units connected via an ethynyl-phenyl bridge.
  • Substituents: Ethylamino, dimethyl groups, and carboxamide.
  • Molecular Weight : 528.604 g/mol (C32H28N6O2).
  • The dimethyl groups may increase hydrophobicity compared to the target compound’s furopyridin-oxygen system .

Target Compound vs. Compound

Feature Target Compound Compound
Core Heterocycles Furopyridin + quinoxaline Dual quinoxaline + ethynyl-phenyl
Linker Ethyl Ethynyl-phenyl
Functional Groups Carboxamide Carboxamide, ethylamino, dimethyl
Molecular Weight Not provided 528.604 g/mol
Aromaticity Oxygen (furan) + nitrogen (pyridine/quinoxaline) Nitrogen-rich (dual quinoxaline)

The ethynyl-phenyl bridge in ’s compound likely confers rigidity and extended conjugation, whereas the target’s ethyl linker may offer greater rotational flexibility. The absence of dimethyl groups in the target compound could improve aqueous solubility compared to ’s analogue .

Heterocyclic Analogues with Varied Ring Systems

Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Evidences 1-4)

  • Core Structure : Thiazolo[3,2-a]pyrimidine with a benzylidene substituent.
  • Substituents : Trimethoxybenzylidene, phenyl, and ethyl ester.
  • Key Features : Sulfur-containing thiazole ring fused to pyrimidine, with a planar benzylidene group contributing to crystallinity. Bond angles (e.g., C2–S1–C9–N2 torsion: 0.7°) indicate restricted rotation around the thiazole ring .

N-[(Furan-2-yl)methyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide ()

  • Core Structure: Thieno[3,2-d]pyrimidin with a furan-methyl substituent.
  • Substituents : Phenyl, acetamide.
  • Molecular Formula : C19H15N3O3S.
  • Key Features: Sulfur in the thieno ring vs. oxygen in the target’s furopyridin. The furan-methyl group may mimic the target’s ethyl-furopyridin linkage but with reduced flexibility .

Target Compound vs. Thiazolo/Thieno Analogues

Feature Target Compound Thiazolo/Thieno Analogues
Heteroatoms O (furan), N (pyridine/quinoxaline) S (thiazole/thieno), N (pyrimidine)
Linker Flexibility Moderate (ethyl) Restricted (thiazole torsion angles)
Solubility Likely higher (oxygen-rich) Lower (sulfur, hydrophobic substituents)
Aromatic Interactions Dual oxygen-nitrogen systems Sulfur-nitrogen systems

The target compound’s oxygen-rich furopyridin may enhance solubility compared to sulfur-containing analogues. Its ethyl linker likely provides more conformational adaptability than the rigid thiazolo or thieno systems .

Biological Activity

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furo[2,3-c]pyridine moiety fused with a quinoxaline structure. Its molecular formula is C₁₄H₁₂N₄O₂, and it exhibits a molecular weight of approximately 272.27 g/mol. The presence of both nitrogen-rich heterocycles enhances its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor of various protein kinases, particularly those involved in cellular signaling pathways:

  • Kinase Inhibition : The compound can bind to the ATP-binding site of kinases, preventing phosphorylation events critical for signal transduction.
  • Cellular Effects : By modulating kinase activity, the compound can influence cellular processes such as proliferation, apoptosis, and inflammation.

Biological Activity

Studies have demonstrated various biological activities associated with this compound:

  • Anticancer Activity : Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell lines through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses.
  • Neuroprotective Properties : Preliminary studies suggest that this compound may offer neuroprotective effects by reducing oxidative stress and preventing neuronal apoptosis.

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives:

  • Study on Quinoxaline Derivatives : A study published in 2024 reported that certain quinoxaline derivatives exhibited IC50 values in the nanomolar range against specific kinases associated with cancer progression. The study highlighted the structure–activity relationship (SAR), indicating that modifications to the quinoxaline ring could enhance potency .
  • In Vivo Efficacy : Another research effort demonstrated that a closely related compound showed significant efficacy in rodent models of inflammation, with a marked reduction in inflammatory markers .

Data Table: Biological Activities Overview

Biological ActivityMechanismReference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokine production
NeuroprotectionReduction of oxidative stress

Q & A

Q. What are the established synthetic routes for N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

  • Condensation : Formation of the furopyridine core via acid/base-catalyzed cyclization (e.g., using glacial acetic acid or NaOAc as catalysts) .
  • Amide Coupling : Reaction of the quinoxaline-6-carboxylic acid moiety with the furopyridine-ethylamine intermediate using coupling agents like EDCI or DCC .
  • Purification : Techniques such as column chromatography or recrystallization (e.g., ethyl acetate/ethanol mixtures) to isolate the target compound .

Q. What spectroscopic and crystallographic methods are employed for structural characterization?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and dihedral angles (e.g., deviations in fused ring systems like the furopyridine moiety) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm proton environments and carbonyl/amide functionalities .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How is the compound’s stability assessed under varying pH and thermal conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C, monitoring degradation via HPLC or UV-Vis spectroscopy .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures and hygroscopicity .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for higher yields?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energy-efficient pathways .
  • Machine Learning : Train models on existing reaction data (e.g., solvent polarity, catalyst loading) to recommend optimal conditions (e.g., acetic acid/acetic anhydride mixtures for cyclization) .

Q. What strategies resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Orthogonal Assays : Combine enzyme inhibition (e.g., aromatase inhibition ) with cell viability assays (e.g., MTT on cancer cell lines ) to confirm target specificity.
  • Structural Analogs : Synthesize derivatives (e.g., modifying the quinoxaline substituents) to isolate structure-activity relationships (SAR) .

Q. How can molecular docking and crystallography elucidate binding modes with target proteins?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to predict binding poses with enzymes (e.g., kinases or cytochrome P450s) .
  • Co-crystallization : Soak the compound into protein crystals (e.g., aromatase) and solve the structure via SC-XRD to identify key interactions (e.g., hydrogen bonds with active-site residues) .

Q. What approaches validate target engagement in cellular models?

Methodological Answer:

  • CRISPR Knockout : Delete the putative target gene (e.g., CYP19A1 for aromatase inhibition) and assess loss of compound activity .
  • Cellular Thermal Shift Assay (CETSA) : Measure protein denaturation shifts in the presence of the compound to confirm binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.